2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c1-14-9-10-25-13-19(24-20(25)11-14)15-5-4-6-16(12-15)23-21(26)17-7-2-3-8-18(17)22/h2-13H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUDAWOFEQZWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound notable for its unique structural features, which include a fluorine atom, an imidazo[1,2-a]pyridine moiety, and a benzamide group. Its molecular formula is C21H16FN3O, with a molecular weight of 345.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can inhibit their activity, leading to significant biological effects. Research indicates that the compound may modulate various cellular processes, making it a candidate for further pharmacological studies aimed at developing therapeutic agents.
Antimicrobial Properties
Studies have shown that this compound exhibits notable antimicrobial activity. The mechanism involves disrupting cellular processes in target microorganisms, which may include inhibition of essential enzymes or receptors involved in cell survival and replication.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been observed to affect cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but are thought to include modulation of signaling pathways critical for tumor growth and proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the fluorine atom at the benzamide position significantly alters its pharmacokinetic properties compared to other compounds in the imidazo[1,2-a]pyridine class.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Zolpidem | Imidazopyridine | Sedative effects |
| Alpidem | Imidazopyridine | Anxiolytic properties |
| Saridipem | Imidazopyridine | Sedative and anxiolytic effects |
| 4-Fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | Similar imidazo[1,2-a]pyridine structure | Potentially different biological activity due to fluorine substitution |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Screening : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent efficacy comparable to standard antibiotics.
- Anticancer Activity : A series of experiments on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Notably, it was effective against resistant cancer cell lines that typically show low sensitivity to conventional therapies.
- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes linked to cancer progression showed that this compound could effectively inhibit the activity of these enzymes, suggesting a potential role as a therapeutic agent in cancer treatment.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its antimicrobial and anticancer properties . Research indicates that it interacts with specific enzymes and receptors, potentially inhibiting their activity and disrupting cellular processes. This modulation could lead to significant therapeutic effects.
Case Studies
- Anticancer Activity : In vitro studies have shown that 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Properties : Preliminary investigations indicate effectiveness against certain bacterial strains, highlighting its role in the development of new antibiotics.
Drug Development
Due to its unique structure, this compound serves as a valuable building block in the synthesis of more complex molecules. Its fluorine substitution can significantly alter the pharmacokinetic properties of derivatives, making it a candidate for further drug development.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Zolpidem | Imidazopyridine | Sedative effects |
| Alpidem | Imidazopyridine | Anxiolytic properties |
| Saridipem | Imidazopyridine | Sedative and anxiolytic effects |
| 4-Fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | Similar imidazo[1,2-a]pyridine structure | Potentially different biological activity due to fluorine substitution |
Biological Research
The compound has been utilized in studies examining the mechanisms of action of imidazo[1,2-a]pyridine derivatives. Its ability to modulate enzyme activity provides insights into biochemical pathways relevant to various diseases.
Synthetic Routes
The synthesis of this compound typically involves multistep reactions:
- Formation of the Imidazo[1,2-a]pyridine Core : Achieved through condensation reactions or intramolecular cyclizations.
- Fluorination : Introduces the fluorine atom at the benzamide position.
- Final Coupling Reactions : Combine the core structure with the phenyl group to yield the final product.
Optimization Strategies
Research focuses on optimizing synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow reactors and catalytic methods are explored for efficiency.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional Implications of Substituents
- Fluorine Position : The 2-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to 3-fluoro analogs (e.g., ) due to steric and electronic effects .
- Methoxy vs. Halogen Substitutions : Methoxy groups () increase polarity and solubility, whereas halogens (F, Cl) improve lipophilicity and membrane penetration .
Bioactivity and Pharmacological Data
While direct data for the target compound are scarce, analogs like BLU-5937 () demonstrate nanomolar potency in P2X3 receptor antagonism (IC50: 25 nM), suggesting that fluorine and methyl substitutions in the target may confer similar efficacy . Conversely, thienyl-substituted analogs () show reduced activity in kinase assays, highlighting the critical role of benzamide substituents .
Q & A
Q. What are the established synthetic routes for 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step process:
Coupling Reactions : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones .
Amide Bond Formation : Reaction of 3-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Control temperature (60–80°C) to minimize side reactions.
- Employ catalysts like DMAP (4-dimethylaminopyridine) to accelerate amide formation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C-NMR :
- Aromatic protons in the benzamide moiety: δ 7.3–8.6 ppm (multiplicity depends on substitution pattern).
- Methyl group on imidazo[1,2-a]pyridine: δ 2.5–2.7 ppm (singlet) .
- FT-IR :
- Amide C=O stretch: ~1670 cm⁻¹.
- C-F stretch: ~1100 cm⁻¹ .
- LC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~361.8 g/mol for analogs) .
Q. What primary biological targets have been investigated for this compound, and what screening assays are commonly used?
- Methodological Answer :
- Targets : Kinases (e.g., BCR-ABL), GPCRs, and ion channels (e.g., purinergic P2X receptors) .
- Assays :
- Enzymatic Inhibition : IC50 determination via fluorescence-based kinase assays.
- Cell Viability : MTT assays in cancer cell lines (e.g., Ba/F3 cells expressing BCR-ABL mutations) .
Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro studies, and how can they be experimentally determined?
- Methodological Answer :
- LogP : Measured via HPLC (reverse-phase C18 columns) or shake-flask method. Expected range: 2.5–4.0 due to aromatic/fluorine substituents .
- Solubility : Assessed in PBS (pH 7.4) or DMSO using UV-Vis spectroscopy. Low aqueous solubility (~<10 µM) is common for imidazo[1,2-a]pyridines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different enzymatic assays?
- Methodological Answer :
- Variables to Control :
- Enzyme isoform (e.g., wild-type vs. T315I mutant BCR-ABL) .
- ATP concentration (kinase assays are ATP-dependent).
- Assay buffer composition (e.g., Mg²⁺/Mn²⁺ ratios).
- Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies are employed to predict binding modes of this compound with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets. Key residues: Gatekeeper mutations (e.g., T315I in BCR-ABL) .
- MD Simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories (e.g., GROMACS) to assess hydrogen bonding with fluorine/amide groups .
Q. What structural modifications enhance metabolic stability while retaining activity against resistant mutants (e.g., BCR-ABL T315I)?
- Methodological Answer :
- Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
- Replace labile ester groups with amides or heterocycles .
- Case Study : AP24534 (pan-BCR-ABL inhibitor) incorporates a carbon-carbon triple bond to bypass steric hindrance from T315I .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Key Parameters :
- Reduce molecular weight (<450 Da) and polar surface area (<90 Ų).
- Introduce halogen substituents (e.g., fluorine) to enhance passive diffusion .
- In Silico Tools : Use BBB predictors like SwissADME or QSAR models trained on CNS-penetrant compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
